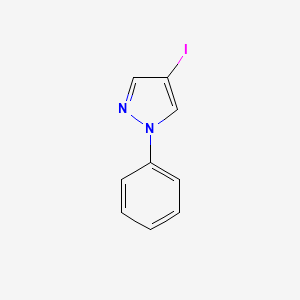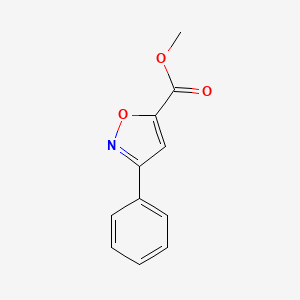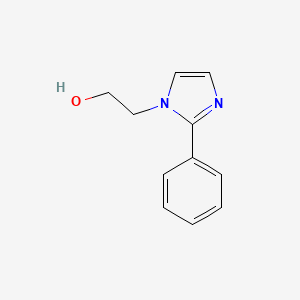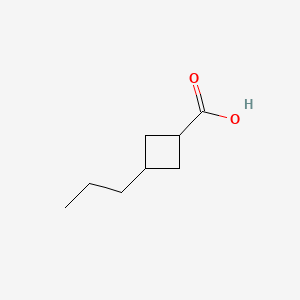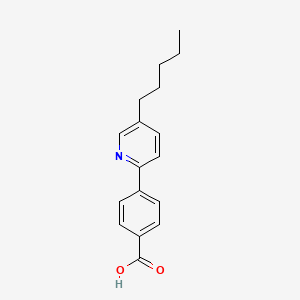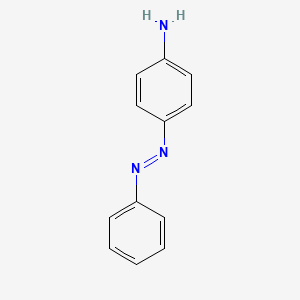![molecular formula C15H22N2O4 B3023636 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate CAS No. 1177335-30-6](/img/structure/B3023636.png)
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate
Overview
Description
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate is a chemical compound that has been studied extensively for its scientific research applications. This compound is commonly referred to as PEPA and is a selective agonist for the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The following paper will discuss the synthesis of PEPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
PEPA acts as a selective agonist for the AMPA receptor, which is a type of ionotropic glutamate receptor. When PEPA binds to the AMPA receptor, it causes the receptor to open, allowing positively charged ions to flow into the cell. This influx of ions leads to depolarization of the cell membrane, which can trigger the release of neurotransmitters and the activation of downstream signaling pathways. The net effect of AMPA receptor activation is the enhancement of synaptic transmission and the strengthening of synaptic connections.
Biochemical and Physiological Effects
PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. Additionally, PEPA has been shown to improve cognitive function in animal models of Alzheimer's disease. Studies have also shown that PEPA can increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
PEPA has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using PEPA in lab experiments is that it can be toxic at high concentrations, which can limit its usefulness in certain assays.
Future Directions
There are several future directions for research on PEPA. One area of interest is the development of more potent and selective agonists for the AMPA receptor, which may have improved therapeutic potential for the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by AMPA receptor activation and how these pathways contribute to synaptic plasticity and cognitive function. Finally, studies are needed to investigate the long-term effects of PEPA on synaptic function and cognitive performance.
Scientific Research Applications
PEPA has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It is a selective agonist for the AMPA receptor, which plays a crucial role in synaptic plasticity, learning, and memory. Studies have shown that PEPA can enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. Additionally, PEPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
oxalic acid;[1-(2-phenylethyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c14-10-13-7-9-15(11-13)8-6-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13H,6-11,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDPRXJOAMLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




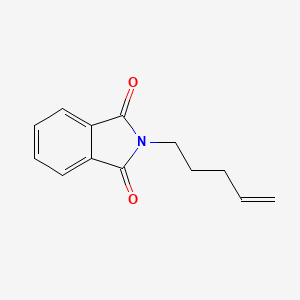

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
